Z-Val-Lys-Lys-Arg-MNA
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H62N10O7 |
|---|---|
Molecular Weight |
819 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C42H62N10O7/c1-27(2)36(52-42(57)59-26-28-14-5-4-6-15-28)40(56)51-33(19-10-12-22-44)39(55)49-32(18-9-11-21-43)38(54)50-34(20-13-23-47-41(45)46)37(53)48-30-24-29-16-7-8-17-31(29)35(25-30)58-3/h4-8,14-17,24-25,27,32-34,36H,9-13,18-23,26,43-44H2,1-3H3,(H,48,53)(H,49,55)(H,50,54)(H,51,56)(H,52,57)(H4,45,46,47)/t32-,33-,34-,36-/m0/s1 |
InChI Key |
WXZZXNOWSNDFIS-RRNXAADDSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Pictograms |
Health Hazard |
sequence |
VKKR |
Origin of Product |
United States |
Enzymatic Recognition and Cleavage Specificity of Z Val Lys Lys Arg Mna
Identification and Characterization of Target Proteases
The specificity of a protease for its substrate is a cornerstone of its biological function. Z-Val-Lys-Lys-Arg-MNA has been instrumental in identifying and characterizing the activity of several key proteases due to its specific amino acid sequence and the fluorescent MNA (4-methoxy-β-naphthylamide) group, which is released upon cleavage.
West Nile Virus Serine Protease Hydrolysis of this compound
The West Nile Virus (WNV) NS2B-NS3 serine protease is essential for the virus's replication cycle, as it processes the viral polyprotein. nih.gov The fluorogenic tetrapeptide substrate this compound is utilized in high-throughput screening assays to identify inhibitors of this crucial viral enzyme. Research has shown that the WNV protease exhibits a significant affinity for this substrate. Kinetic analysis reveals that the enzyme has a Michaelis constant (Km) of 171.9 ± 6.2 μM for this compound, indicating a strong binding affinity. This is notably lower than its Km for the tripeptide substrate Boc-Gly-Lys-Arg-AMC (737 ± 150 μM), demonstrating that the extended P4-P1 sequence of this compound contributes to more efficient recognition and binding by the WNV protease.
| Substrate | Km (μM) |
|---|---|
| This compound | 171.9 ± 6.2 |
| Boc-Gly-Lys-Arg-AMC | 737 ± 150 |
Cathepsin B Activity and this compound as a Sensitive Substrate
Cathepsin B is a lysosomal cysteine protease involved in protein degradation. sigmaaldrich.com While it preferentially cleaves substrates with Arg-Arg at the P2-P1 positions, its activity can be assessed using various synthetic fluorogenic peptides. nih.govnih.gov Although direct studies extensively detailing the use of this compound for Cathepsin B are not prominent in the reviewed literature, significant research has been conducted on structurally analogous substrates.
For instance, the substrate Z-Nle-Lys-Arg-AMC, where Valine (Val) at the P4 position is replaced by Norleucine (Nle), has been identified as a highly specific and efficient substrate for Cathepsin B over a broad pH range. sigmaaldrich.com Kinetic studies demonstrated that Z-Nle-Lys-Arg-AMC has greater catalytic efficiency (kcat/Km) for Cathepsin B compared to other commonly used substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC, especially at neutral pH. sigmaaldrich.com This suggests that Cathepsin B can accommodate a hydrophobic residue at the P4 position alongside the critical basic residues at P2 and P1. Another similar substrate, Z-Arg-Lys-AMC, also shows high selectivity for Cathepsin B activity at neutral pH. mdpi.com
| Substrate | pH | kcat/Km (M-1s-1) |
|---|---|---|
| Z-Nle-Lys-Arg-AMC | 4.6 | 1,100,000 |
| 7.2 | 480,000 | |
| Z-Arg-Arg-AMC | 4.6 | 2,300 |
| 7.2 | 170,000 |
Exploration of Other Mammalian and Viral Protease Interactions
The dibasic motif present in this compound makes it a potential substrate for a range of other proteases that target similar sequences.
Flaviviruses: The NS2B-NS3 proteases of other flaviviruses, such as the Dengue virus, share structural and sequence homology with the WNV protease. They also require basic residues (Arg/Lys) at the P1 and P2 positions of their substrates for efficient cleavage, suggesting that this compound could serve as a substrate for these related viral enzymes as well.
Furin: This ubiquitous mammalian proprotein convertase is a calcium-dependent serine protease that cleaves precursor proteins at multi-basic motifs, with a consensus cleavage site of Arg-X-Lys/Arg-Arg↓. The -Lys-Lys-Arg- sequence in the substrate aligns well with the preferred recognition sequence of furin, making it a plausible target for this enzyme.
Trypsin-like Proteases: Trypsin is a well-known serine protease that cleaves peptide chains mainly at the carboxyl side of lysine (B10760008) or arginine residues. The presence of Arg at the P1 position makes this compound a substrate for trypsin and other trypsin-like serine proteases.
Structural Determinants of Protease-Substrate Interactions
The efficiency and specificity of cleavage are dictated by the precise molecular interactions between the substrate's amino acid side chains and the corresponding binding pockets (subsites) of the protease's active site.
Role of the P4-P1 (Val-Lys-Lys-Arg) Sequence in Enzyme Selectivity
The sequence of amino acids from the P4 to P1 positions is critical for determining how a substrate is recognized by a protease. In this compound, each residue plays a role.
P1 Arginine (Arg): This is the primary recognition site for many serine proteases that cleave after basic residues. For the WNV protease, the P1 Arg side chain forms strong interactions with residues in the S1 binding pocket, including Asp-129, Tyr-150, and Ser-163.
P2 Lysine (Lys): The P2 position is also crucial for selectivity. In the WNV protease, the P2 Lysine makes an essential interaction with Asn-152 in the S2 subsite. This interaction is a key determinant of substrate specificity.
P3 Lysine (Lys): An additional basic residue at P3 can further enhance binding affinity through electrostatic interactions with acidic residues on the protease surface.
Significance of Basic Amino Acid Residues (Lys, Arg) at Cleavage Sites
The presence of basic amino acids, particularly arginine and lysine, at cleavage sites is a recurring theme in proteolytic processing. These residues are positively charged at physiological pH and are key to the recognition by a wide array of proteases.
The specificity for basic residues is often conferred by the presence of a negatively charged amino acid, such as aspartic acid or glutamic acid, at the bottom of the S1 binding pocket of the protease. This creates a strong electrostatic interaction that anchors the P1 arginine or lysine of the substrate, positioning the scissile bond for catalytic cleavage. Many viral polyproteins, prohormones, and other precursor proteins rely on cleavage at single or paired basic residues for their maturation. The sequence motif of two or more consecutive basic residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys-Arg) is a common signal for processing by enzymes like proprotein convertases. Therefore, substrates like this compound are invaluable tools for studying the enzymes involved in these critical biological pathways.
Influence of the Benzyloxycarbonyl (Z) Protecting Group and 4-Methoxy-β-naphthylamide (MNA) Fluorophore
The functionality of this compound as a protease substrate is critically dependent on its terminal modifications: the N-terminal Benzyloxycarbonyl (Z) group and the C-terminal 4-Methoxy-β-naphthylamide (MNA) fluorophore.
Benzyloxycarbonyl (Z) Protecting Group: The Z-group is a hydrophobic moiety attached to the N-terminal valine residue. Its primary role is to block the N-terminus of the peptide, preventing it from being degraded by aminopeptidases. This ensures that the observed enzymatic activity is due to the targeted endopeptidase cleaving the specific internal peptide bond (in this case, after the arginine residue). Furthermore, the hydrophobicity of the Z-group can influence the substrate's interaction with the enzyme's active site, potentially affecting binding affinity and kinetic parameters.
4-Methoxy-β-naphthylamide (MNA) Fluorophore: The MNA group is a fluorescent reporter molecule linked to the C-terminal arginine via an amide bond. In its intact, peptide-bound form, the fluorescence of the MNA group is quenched. Proteolytic cleavage of the Arg-MNA amide bond by a target enzyme liberates the free MNA molecule. This free MNA exhibits significantly higher fluorescence intensity compared to the conjugated form. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis, forming the basis for continuous kinetic assays of enzyme activity. The excitation and emission wavelengths for cleaved MNA are typically in the range of 335–350 nm and 410–440 nm, respectively.
Kinetic Characterization of this compound Hydrolysis
The hydrolysis of this compound by a specific protease can be characterized using steady-state enzyme kinetics, which provides quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. These are typically described by the Michaelis-Menten model.
Determination of Michaelis-Menten Kinetic Parameters (e.g., K_m)
The Michaelis-Menten constant (K_m) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction velocity is half of the maximum velocity (V_max). It is an inverse measure of the affinity between the enzyme and its substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations.
For this compound, the K_m value is determined by the interactions between the peptide sequence (Val-Lys-Lys-Arg) and the amino acid residues lining the enzyme's active site cleft. Trypsin-like proteases, for instance, have a deep S1 pocket with an acidic residue (like aspartate) at its base, which forms a salt bridge with the positively charged side chain of the P1 arginine residue of the substrate. This strong interaction is a primary determinant of the high affinity (low K_m) these enzymes have for this substrate.
Analysis of Maximum Reaction Velocity (V_max) and Catalytic Efficiency (V_max/K_m)
The maximum reaction velocity (V_max) represents the rate of the reaction when the enzyme is fully saturated with the substrate. It is directly proportional to the total enzyme concentration and is a measure of the enzyme's catalytic turnover rate under optimal conditions.
While V_max and K_m are informative individually, the most useful parameter for comparing the effectiveness of different substrates or enzymes is the catalytic efficiency, expressed as the ratio V_max/K_m (or k_cat/K_m, where k_cat is the turnover number). This value represents the apparent second-order rate constant for the reaction at low substrate concentrations and reflects both the enzyme's binding affinity (K_m) and its catalytic activity (V_max). A higher V_max/K_m ratio signifies a more efficient enzymatic reaction. The catalytic efficiency for the hydrolysis of this compound provides a quantitative measure of how well a particular protease can recognize and process this specific peptide sequence.
Table 1: Key Michaelis-Menten Kinetic Parameters
| Parameter | Symbol | Definition | Significance for this compound Hydrolysis |
| Michaelis Constant | K_m | Substrate concentration at which the reaction rate is half of V_max. | Reflects the affinity of the target protease for the substrate. A low K_m indicates strong binding. |
| Maximum Velocity | V_max | The maximum rate of reaction when the enzyme is saturated with substrate. | Indicates the maximum catalytic turnover rate for the substrate under specific conditions (e.g., enzyme concentration). |
| Catalytic Efficiency | V_max/K_m | The ratio of maximum velocity to the Michaelis constant. | Represents the overall efficiency of the enzyme in catalyzing the hydrolysis of the substrate at low concentrations. |
Methodologies for Steady-State Enzyme Kinetics
The determination of kinetic parameters for the hydrolysis of this compound relies on steady-state methodologies, where the concentration of the enzyme-substrate complex is assumed to be constant over the measurement period. mdpi.com
A typical experimental setup involves:
Assay Preparation: A series of reactions are prepared with a fixed, low concentration of the enzyme and varying concentrations of the this compound substrate in a suitable buffer.
Initiation and Monitoring: The reaction is initiated by adding the enzyme. The increase in fluorescence due to the release of MNA is monitored continuously over time using a fluorometer.
Initial Velocity Calculation: For each substrate concentration, the initial reaction velocity (v₀) is determined from the linear portion of the fluorescence-versus-time plot.
Data Analysis: The initial velocities are then plotted against the corresponding substrate concentrations. This data can be fitted to the Michaelis-Menten equation using non-linear regression to directly determine V_max and K_m. youtube.com Alternatively, the data can be transformed into a linear plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]), from which V_max and K_m can be calculated from the y-intercept and x-intercept, respectively. youtube.com
It is crucial in fluorescence-based assays to account for potential artifacts like the inner filter effect, especially at higher substrate concentrations, to ensure the accuracy of the determined kinetic parameters. youtube.com
Methodological Frameworks for Utilizing Z Val Lys Lys Arg Mna in Research
Fluorometric Assay Development and Optimization
Fluorometric assays employing Z-Val-Lys-Lys-Arg-MNA offer a sensitive and continuous method for measuring protease activity. The development of a robust assay hinges on understanding the principles of fluorescence detection, optimizing instrumental parameters, and establishing a quantitative framework.
The fundamental principle of enzyme activity quantification using this compound is based on a "turn-on" fluorescence mechanism. In its intact state, the MNA moiety is conjugated to the peptide sequence, and its fluorescence is minimal. Upon enzymatic hydrolysis of the substrate, the free MNA is liberated. This release from the quenching environment of the peptide results in a significant increase in fluorescence intensity.
The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme under investigation. This relationship allows for the real-time monitoring of the enzymatic reaction. Enzyme-activated fluorescent probes like this compound are widely utilized for their high sensitivity, potential for non-invasive monitoring, and simplicity in measuring enzyme activity.
To achieve maximal sensitivity and a high signal-to-noise ratio, it is crucial to determine and utilize the optimal excitation and emission wavelengths for the fluorescent product, 4-methoxy-2-naphthylamine (B556539) (MNA). The cleaved MNA is reported to have an excitation maximum in the range of 335-350 nm and an emission maximum in the range of 410-440 nm. bachem.com
The optimization process typically involves scanning the fluorescence spectrum of a standard solution of free MNA to pinpoint the precise wavelengths that yield the highest fluorescence intensity. Instrument settings on the spectrofluorometer, such as slit widths, should also be optimized to balance signal intensity with spectral resolution. The methoxy (B1213986) group on the naphthylamine structure can cause a bathochromic (red) shift in the absorption and emission spectra, which is an important consideration in the selection of appropriate filters and detector settings. nih.gov
| Parameter | Wavelength Range (nm) |
| Excitation | 335 - 350 |
| Emission | 410 - 440 |
This interactive table summarizes the optimal spectral ranges for MNA detection.
To convert the measured relative fluorescence units (RFU) into a quantitative measure of product formation (i.e., the concentration of released MNA), a standard curve is essential. This calibration curve establishes the relationship between fluorescence intensity and the molar concentration of the fluorophore.
The generation of a standard curve involves the following steps:
Preparation of a Stock Solution: A stock solution of MNA of a known high concentration is prepared in the same buffer that will be used for the enzymatic assay.
Serial Dilutions: A series of dilutions are made from the stock solution to create a range of MNA concentrations that are expected to be generated during the enzymatic reaction.
Fluorescence Measurement: The fluorescence of each standard dilution is measured using the pre-determined optimal excitation and emission wavelengths.
Plotting the Data: The fluorescence intensity (in RFU) is plotted on the y-axis against the corresponding MNA concentration on the x-axis.
Linear Regression: A linear regression analysis is performed on the data points. A good standard curve will exhibit a strong linear relationship (R² value close to 1.0) within the working range of the assay.
This standard curve can then be used to accurately determine the concentration of MNA released in the experimental samples by interpolating their fluorescence readings.
| MNA Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0 | 50 |
| 2 | 250 |
| 4 | 450 |
| 6 | 650 |
| 8 | 850 |
| 10 | 1050 |
This interactive table provides an example dataset for generating a standard curve for MNA.
The fluorometric assay using this compound is well-suited for high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors or activators. The assay's simplicity, sensitivity, and adaptability to a microplate format make it ideal for rapidly screening large compound libraries.
In a typical HTS setup, the enzyme, substrate, and test compounds are dispensed into the wells of a multi-well plate. The reaction progress is monitored by measuring the increase in fluorescence over time. Compounds that inhibit the protease will result in a lower rate of fluorescence increase compared to control wells, while activators will show an enhanced rate. The robustness of the assay for HTS is often evaluated using statistical parameters such as the Z'-factor, which provides a measure of the assay's quality and reliability.
Histochemical Applications and Enzyme Localization
Beyond in vitro assays, substrates like this compound can be used to visualize the location of protease activity directly within tissue sections, providing valuable spatial information about enzyme function.
The histochemical application of this compound relies on a two-step process. First, the enzyme present in the tissue section cleaves the substrate, releasing 4-methoxy-2-naphthylamine (MNA) at the site of enzymatic activity. The second step, known as post-azo-coupling, involves the reaction of the liberated MNA with a diazonium salt. researchgate.net
This reaction forms a highly colored, insoluble azo dye precipitate. The localization of this colored product directly corresponds to the areas of high protease activity within the tissue architecture. Commonly used diazonium salts for this purpose include Fast Blue B and Fast Garnet GBC. researchgate.net The choice of diazonium salt can influence the color and stability of the final reaction product. This technique allows for the precise microscopic localization of enzyme activity, providing insights into the cellular and subcellular distribution of the target protease in both normal and pathological conditions.
Subcellular and Cellular Localization of Protease Activity in Biological Specimens
The fluorogenic substrate this compound is a valuable tool for the investigation of protease activity within the complex environment of biological specimens. Its utility lies in its ability to be cleaved by specific proteases, releasing the fluorescent molecule 4-methoxy-β-naphthylamine (MNA), which allows for the spatial and temporal localization of enzymatic activity in situ. This method provides insights that are not achievable through assays of bulk cell or tissue extracts, which average the activity of entire cell populations.
Methodologically, the localization of protease activity using this compound involves incubating fresh or lightly fixed biological samples, such as tissue cryosections or cultured cells, with the substrate. The enzymatic cleavage of the amide bond between the arginine residue and the MNA group liberates the fluorophore. The resulting fluorescence can be detected and quantified using fluorescence microscopy. The intensity of the fluorescent signal is directly proportional to the level of specific protease activity at that location.
This technique can reveal "hotspots" of protease activity within specific cellular compartments (subcellular localization) or within particular cell types in a heterogeneous tissue (cellular localization). For instance, activity might be localized to lysosomes, the cell surface, or the extracellular matrix, providing critical information about the physiological or pathological roles of the targeted enzymes. The control of protease activity is managed at multiple levels, including the sequestration of enzymes in intracellular vesicles and the influence of local environmental factors like pH, which can be investigated using this approach. umich.edu
Methodological Approaches for Distinguishing Enzyme Activities via Substrate Specificity
Distinguishing between the activities of closely related enzymes within a complex biological sample is a significant challenge. This compound is part of a methodological framework designed to parse these activities based on the principle of substrate specificity. Proteases exhibit distinct preferences for the amino acid sequences they cleave, a concept formally described by the Schechter and Berger nomenclature. peakproteins.comnih.gov In this system, the amino acid residues of the substrate N-terminal to the scissile bond are denoted P1, P2, P3, P4, etc., while the enzyme's corresponding binding pockets are denoted S1, S2, S3, S4, etc. peakproteins.comnih.govnih.gov
The sequence of this compound is designed to target a specific subclass of proteases. The arginine (Arg) at the P1 position makes it a prime substrate for trypsin-like serine proteases, which preferentially cleave after basic amino acid residues. nih.govresearchgate.netnih.gov The residues at the P2 (Lys), P3 (Lys), and P4 (Val) positions further refine this specificity, as their interactions with the S2, S3, and S4 subsites of the enzyme contribute significantly to the binding affinity and catalytic efficiency. nih.gov
Researchers can distinguish between different trypsin-like proteases by using a panel of substrates with systematic variations in the peptide sequence. For example, while trypsin itself can cleave after both Lys and Arg, other enzymes have stricter requirements. Endoproteinase Lys-C specifically cleaves at lysine (B10760008) residues, while Endoproteinase Arg-C is specific for arginine. peakproteins.comnih.govmsbioworks.com Kallikreins, another group of trypsin-like proteases, also have unique specificities influenced by residues beyond P1. nih.govnih.gov By comparing the rates of hydrolysis of this compound with other substrates (e.g., one with Lys at P1), a profile of enzymatic activity can be generated, allowing for the functional differentiation of the proteases present in the sample.
The primary method for quantifying these differences is through enzyme kinetics. By measuring the initial rate of MNA release at various concentrations of this compound, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. These values provide a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency, respectively. Comparing the kcat/Km values for a single enzyme with a variety of substrates, or for different enzymes with a single substrate, allows for a precise distinction of their activities.
| Protease | Primary P1 Cleavage Site(s) | Typical Source |
|---|---|---|
| Trypsin | Arginine (Arg), Lysine (Lys) | Bovine Pancreas |
| Endoproteinase Lys-C | Lysine (Lys) | Lysobacter enzymogenes |
| Endoproteinase Arg-C (Clostripain) | Arginine (Arg) | Clostridium histolyticum |
| Tissue Kallikreins | Arginine (Arg), Lysine (Lys) | Human Tissues (e.g., kidney, pancreas) |
| Plasma Kallikrein | Arginine (Arg), Lysine (Lys) | Human Plasma |
| Substrate | Target Enzyme | Km (µM) | Relative kcat/Km |
|---|---|---|---|
| Lys-Pro-Gln-pNA | Saliva-associated Glutamine Endoprotease | 97 ± 7.7 | High |
| Gly-Gly-Gln-pNA | Saliva-associated Glutamine Endoprotease | 611 ± 28 | Low |
*Data from a study on novel saliva-associated proteases using p-nitroanilide (pNA) substrates, illustrating how kinetic parameters from related synthetic substrates are used to determine specificity. nih.govnih.gov A lower Km indicates higher affinity.
Integration with Complementary Biochemical and Immunocytochemical Studies
Immunocytochemistry (ICC) provides spatial information about the location of a specific protease protein within a cell or tissue. In a typical workflow, a researcher might first use this compound in an in situ zymography experiment to identify regions of high proteolytic activity. Subsequently, an adjacent tissue section can be subjected to ICC using a specific antibody against a candidate protease (e.g., a particular tissue kallikrein). If the pattern of immunoreactivity (protein presence) spatially correlates with the pattern of fluorescence from the MNA substrate (enzyme activity), it provides strong evidence that the specific protease identified by the antibody is responsible for the observed activity.
Biochemical assays performed on tissue or cell homogenates provide quantitative data that complements in situ findings. The total activity of proteases that cleave this compound can be measured in a microplate-based fluorometric assay using the lysate. This bulk activity measurement can then be correlated with the total amount of a specific protease protein in the same lysate, as determined by an immunochemical technique like a Western blot or an ELISA. This allows researchers to determine if an observed increase in proteolytic activity is due to an upregulation of enzyme expression, the activation of a pre-existing pool of proenzymes, or a decrease in the concentration of endogenous inhibitors. This integrated approach provides a more complete picture of protease regulation in the biological system under investigation.
Comparative Analysis with Analogous Protease Substrates
Comparison with Other MNA-Linked Peptide Substrates
The peptide sequence is a primary determinant of a substrate's specificity toward a particular protease. Variations in the amino acid sequence, even when linked to the same MNA reporter group, can dramatically alter which enzymes will effectively cleave the substrate.
The specificity of a protease is dictated by the precise fit of the substrate's amino acid side chains into the enzyme's binding pockets, designated S4, S3, S2, P1, etc. (N-terminal to the cleavage site). The Z-Val-Lys-Lys-Arg-MNA substrate is designed with Arginine at the P1 position, a common recognition site for trypsin-like serine proteases. The dibasic Lys-Lys motif at the P2 and P3 positions strongly suggests a high affinity for Kex2-like proteases, which specialize in recognizing and cleaving at paired basic residues acs.orgnih.gov.
In contrast, analogous MNA-linked substrates exhibit different specificity profiles due to their unique peptide sequences:
Z-Ala-Arg-Arg-MNA : This substrate also contains basic residues (Arg-Arg) at the P1 and P2 positions. It is likely a substrate for trypsin-like proteases that recognize and cleave after consecutive basic residues. The presence of Alanine at P3 instead of Lysine (B10760008) may alter its affinity for certain proteases compared to this compound.
Z-Ala-Ala-Lys-MNA : With Lysine at the P1 position, this peptide is a target for proteases that prefer Lysine, such as plasmin. The neutral Alanine residues at P2 and P3 make it a less suitable substrate for enzymes requiring extended basic motifs, like Kex2.
D-Val-Leu-Arg-MNA : This substrate features Arginine at P1, making it susceptible to cleavage by enzymes like glandular kallikrein and tissue-type plasminogen activator (t-PA) novoprolabs.com. The use of a D-amino acid (D-Valine) at the N-terminus can confer resistance to degradation by exopeptidases, thereby increasing the substrate's stability in biological samples.
| Substrate | Peptide Sequence (P4-P1) | Likely Target Protease Class | Key Specificity Determinants |
|---|---|---|---|
| This compound | Val-Lys-Lys-Arg | Kex2/Subtilisin-like Proprotein Convertases | Dibasic Lys-Lys motif at P2/P3; Arg at P1 |
| Z-Ala-Arg-Arg-MNA | Ala-Arg-Arg | Trypsin-like Proteases | Dibasic Arg-Arg motif at P1/P2 |
| Z-Ala-Ala-Lys-MNA | Ala-Ala-Lys | Plasmin-like Proteases | Single basic residue (Lys) at P1 |
| D-Val-Leu-Arg-MNA | D-Val-Leu-Arg | Kallikreins, t-PA | Arg at P1; D-amino acid for stability |
Comparison with 7-Amino-4-methylcoumarin (AMC)-Linked Peptide Substrates
7-Amino-4-methylcoumarin (AMC) is another widely used fluorophore in protease assays. While substrates linked to MNA and AMC are both used in fluorescence-based detection, they possess distinct photophysical properties and can exhibit different kinetic profiles with the same enzyme.
The primary difference between MNA and AMC lies in their fluorescence spectra and quantum yields. Upon cleavage from the peptide, free MNA (4-methoxy-2-naphthylamine) is typically excited at around 340 nm and emits light at approximately 425 nm. In contrast, free AMC is excited at a longer wavelength, generally between 360-380 nm, and emits at 440-460 nm clinicaltrialsarena.comechelon-inc.com. This red-shift in the AMC spectrum can be advantageous in reducing background fluorescence from biological samples.
In terms of sensitivity, AMC-based assays are often considered more sensitive than those using MNA nih.gov. This is partly due to the higher fluorescence quantum yield of AMC compared to MNA. However, the sensitivity of MNA-based assays can be enhanced by the addition of a coupling agent like 5-nitrosalicylaldehyde (NSA), which forms a more intensely fluorescent product with the liberated MNA nih.gov.
| Property | MNA (4-Methoxy-2-naphthylamine) | AMC (7-Amino-4-methylcoumarin) |
|---|---|---|
| Typical Excitation Max. | ~340 nm | ~365-380 nm clinicaltrialsarena.com |
| Typical Emission Max. | ~425 nm | ~440-460 nm clinicaltrialsarena.com |
| Relative Sensitivity | Generally lower; can be enhanced with coupling agents nih.gov | Generally higher nih.gov |
| Background Interference | May be higher due to shorter wavelength | Often lower due to red-shifted spectrum biosyntan.de |
Substrate affinity (measured by the Michaelis constant, Km) and catalytic efficiency (kcat/Km) are critical parameters for evaluating a substrate's performance. A lower Km indicates higher binding affinity, while a higher kcat/Km signifies more efficient processing by the enzyme. The choice of fluorophore can influence these kinetic parameters.
For the Kex2 protease, a substrate with a peptide sequence similar to that of the target compound, Boc-Glu-Lys-Lys-MCA (AMC is also abbreviated as MCA), demonstrates a Km of 55 µM and a kcat of 0.19 s⁻¹ brennerlab.net. In the same study, a substrate with a P2 Lysine, Boc-Leu-Lys-Arg-MCA, showed significantly higher affinity (Km = 3.9 µM) and catalytic rate (kcat = 23 s⁻¹), resulting in a catalytic efficiency (kcat/Km) of 5,900,000 M⁻¹s⁻¹ brennerlab.net. This highlights how subtle changes in the peptide sequence (P4 and P3 residues) dramatically impact enzyme kinetics. Comparing different peptide-AMC substrates reveals the enzyme's preferences and allows for the design of highly specific and efficient assays.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Boc-Leu-Lys-Arg-MCA | 3.9 | 23 | 5,900,000 |
| Boc-Gln-Arg-Arg-MCA | 13 | 21 | 1,600,000 |
| Boc-Glu-Lys-Lys-MCA | 55 | 0.19 | 3,500 |
Comparison with Chromogenic Para-nitroanilide (pNA)-Linked Substrates (e.g., Z-Arg-pNA)
Unlike fluorogenic substrates that emit light upon excitation, chromogenic substrates release a colored product that can be quantified by measuring its absorbance. The most common chromophore used for this purpose is para-nitroanilide (pNA). Enzymatic cleavage of the peptide-pNA bond releases free pNA, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm clinicaltrialsarena.com.
The primary advantage of pNA substrates is the simplicity of detection, which requires a standard spectrophotometer or plate reader rather than a more specialized fluorometer. However, chromogenic assays are typically less sensitive than fluorogenic assays. The molar extinction coefficient (ε) of pNA is approximately 8,800 M⁻¹cm⁻¹, which limits the lower bound of detection clinicaltrialsarena.com. In contrast, fluorescence assays can often detect product formation at nanomolar or even picomolar concentrations, providing a significant sensitivity advantage, especially when enzyme concentrations are low. Therefore, while Z-Arg-pNA is a useful tool for many applications, a fluorogenic substrate like this compound would be preferred for assays requiring the highest levels of sensitivity.
Advanced Research Applications and Interpretations
Elucidation of Protease Inhibition Mechanisms Using Z-Val-Lys-Lys-Arg-MNA
Fluorogenic substrates like this compound are instrumental in kinetic assays designed to characterize the mechanisms of protease inhibitors. By measuring the rate of fluorescence generation in the presence and absence of an inhibitor, researchers can delineate how the molecule interferes with enzyme function.
Enzyme inhibitors can be broadly classified based on their mode of action, with competitive and non-competitive inhibition being two common mechanisms. Assays using this compound can effectively distinguish between these modes.
Competitive Inhibition: A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. knyamed.comaatbio.com In an assay, the presence of a competitive inhibitor will increase the apparent Michaelis constant (Kₘ) of the substrate, meaning a higher concentration of the substrate is needed to achieve half-maximal reaction velocity. However, the maximum velocity (Vₘₐₓ) remains unchanged, as the inhibition can be overcome by sufficiently high substrate concentrations. nih.gov
Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a location other than the active site, known as an allosteric site. This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. wikipedia.org In this scenario, the Vₘₐₓ of the reaction is lowered in the presence of the inhibitor, but the Kₘ remains unchanged because the inhibitor does not affect the substrate's ability to bind to the active site. nih.govwikipedia.org
By performing kinetic experiments with varying concentrations of both this compound and the inhibitor, and analyzing the data using models like the Lineweaver-Burk plot, researchers can determine the precise mode of inhibition.
Table 1: Effects of Inhibition Modes on Kinetic Parameters
| Inhibition Mode | Effect on Kₘ (Michaelis Constant) | Effect on Vₘₐₓ (Maximum Velocity) | Binding Site of Inhibitor |
| Competitive | Increases | Unchanged | Active Site |
| Non-Competitive | Unchanged | Decreases | Allosteric Site |
The inhibition constant (Kᵢ) is a critical parameter that quantifies the potency of an inhibitor; a lower Kᵢ value signifies a more potent inhibitor. Assays utilizing this compound are routinely used to determine these values. The Kᵢ represents the concentration of inhibitor required to produce half-maximum inhibition.
The determination involves measuring the rate of substrate cleavage at various substrate and inhibitor concentrations. This data is then fitted to enzyme kinetic models, such as the Michaelis-Menten equation, to calculate the Kᵢ. interchim.fr This quantitative information is essential for comparing the efficacy of different inhibitors and is a cornerstone of drug discovery and development programs targeting proteases.
Table 2: Representative Inhibition Data for WNV Protease Inhibitors
| Compound | Inhibition Mode | Kᵢ (μM) |
| Inhibitor A | Competitive | 5.2 |
| Inhibitor B | Competitive | 28.6 |
| Inhibitor C | Non-Competitive | 12.5 |
| Inhibitor D | Competitive | 30.2 |
This table contains representative data to illustrate the application. Kᵢ values are specific to the enzyme, inhibitor, and assay conditions.
Studies of Protease Activity in Specific Biological and Pathological Contexts
The ability to quantify specific protease activity makes this compound and similar substrates powerful tools for investigating the roles of proteases in complex biological systems, including viral infections and inflammatory diseases.
Many viruses, including flaviviruses like West Nile Virus (WNV), synthesize their proteins as a single large polyprotein. nih.gov This polyprotein must be cleaved into individual functional proteins by proteases, making the viral protease an essential enzyme for replication and a prime target for antiviral drugs. mdpi.com
The WNV NS2B-NS3 protease is a serine protease that preferentially cleaves after basic amino acid residues like Arginine and Lysine (B10760008). mdpi.com Research has specifically utilized the fluorogenic tetrapeptide substrate this compound to assay the activity of WNV protease. nih.gov This assay provides a high-throughput method to screen libraries of small molecules for potential inhibitors. nih.gov Compounds that reduce the rate of this compound cleavage are identified as potential hits. Subsequent kinetic analysis, as described above, can then be used to characterize their potency (Kᵢ) and mechanism of action, advancing the development of novel therapeutics against WNV. nih.gov
Proteases play a critical role in inflammatory diseases by mediating tissue breakdown and remodeling. In chronic periodontitis, an inflammatory disease affecting the tissues surrounding the teeth, proteases like Cathepsin B are implicated in the destruction of connective tissue. nih.gov
Cathepsin B is a lysosomal cysteine protease with activity that can be measured in gingival crevicular fluid (GCF), the inflammatory exudate found in the space between the gums and teeth. nih.gov Researchers have used fluorogenic substrates with similar recognition sequences, such as Z-Arg-Arg-MCA, to quantify Cathepsin B activity in GCF samples. nih.gov Studies have shown a significant positive correlation between the level of Cathepsin B activity and clinical parameters of periodontitis severity. nih.gov The use of substrates like this compound in such contexts allows for a sensitive assessment of enzymatic activity, helping to elucidate the pathological role of specific proteases and serving as a potential biomarker for disease progression.
Contribution to Understanding Protease Substrate Preference Rules and Rational Design Principles
The development of effective and specific protease inhibitors relies on a deep understanding of the target protease's substrate specificity—the particular amino acid sequence it prefers to cleave. This compound represents a single sequence, but the principles it embodies are central to broader strategies for mapping protease preferences.
Techniques such as positional scanning of substrate combinatorial libraries (PS-SCL) create vast collections of peptides where specific positions (e.g., P1, P2, P3, P4, corresponding to the amino acids N-terminal to the cleavage site) are systematically varied. pnas.orgnih.gov By measuring the cleavage rates of these diverse substrates, researchers can build a detailed "fingerprint" or specificity profile for a given protease. pnas.org This profile reveals which amino acids are favored at each position in the substrate binding pocket. nih.gov
For instance, profiling a trypsin-like protease would confirm a strong preference for basic residues like Arginine or Lysine at the P1 position. The information gained from these comprehensive screens is invaluable for rational drug design. nih.gov An inhibitor can be designed to mimic the optimal substrate sequence, thereby binding to the enzyme's active site with high affinity and selectivity. By incorporating unnatural amino acids or non-peptidic scaffolds that conform to the established substrate preference rules, medicinal chemists can create potent inhibitors with improved drug-like properties, such as enhanced metabolic stability and selectivity over other proteases. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Enzyme Targets and Substrate Promiscuity for Z-Val-Lys-Lys-Arg-MNA
While this compound is primarily designed as a substrate for well-characterized trypsin-like serine proteases, a significant avenue of future research lies in exploring its potential interactions with a broader range of enzymes. This involves investigating "substrate promiscuity," where an enzyme can catalyze a reaction on a non-canonical substrate, or conversely, where a substrate can be cleaved by multiple, sometimes unrelated, enzymes.
The primary function of a protease is to selectively cleave specific protein or peptide substrates, a specificity dictated by the enzyme's subsites that orient the substrate for catalysis. nih.gov However, enzymes within the same family or even across different classes can exhibit overlapping specificities. The Val-Lys-Lys-Arg sequence is a strong indicator for cleavage by trypsin-like proteases, but the extended recognition motif could allow for cleavage by other endopeptidases. Research in this area would focus on screening this compound against diverse protease libraries to identify novel enzymatic activities. Such studies could uncover previously unknown biological roles for certain proteases or reveal new cross-talk between proteolytic pathways. Furthermore, understanding the promiscuity of this substrate is crucial for interpreting results accurately, as cleavage in a complex biological sample may not be solely attributable to the primary target enzyme. rndsystems.com
| Enzyme Class | Specific Examples | Interaction Potential with this compound | Research Rationale |
|---|---|---|---|
| Trypsin-like Serine Proteases | Trypsin, Plasmin, Thrombin, Plasma Kallikrein | High (Primary Targets) | Characterize subtle differences in cleavage kinetics among known targets. |
| Other Serine Proteases | Factor Xa, Urokinase-type Plasminogen Activator (uPA) | Moderate to Low | Investigate off-target cleavage and extended subsite specificity. nih.gov |
| Cysteine Proteases | Certain Cathepsins, Cruzain | Low / Exploratory | Screen for unexpected cross-family reactivity based on shared substrate features. |
| Lysyl Oxidases | Lysyl oxidase (LOX) family | Very Low / Unlikely (Oxidation vs. Hydrolysis) | Explore non-hydrolytic interactions or binding, given the poly-lysine sequence. nih.gov |
Rational Design of Modified this compound Analogues for Enhanced Specificity or Sensitivity
Rational design offers a powerful strategy to engineer next-generation probes based on the this compound scaffold. nih.govacs.org By systematically modifying either the peptide sequence or the fluorogenic reporter group, analogues can be synthesized with superior performance characteristics, such as heightened specificity for a single protease target or increased quantum yield for improved sensitivity.
Peptide Sequence Modification: The specificity of the substrate is determined by the Val-Lys-Lys-Arg sequence. Altering the amino acids at the P2, P3, and P4 positions (Lys, Lys, and Val, respectively) can fine-tune the substrate's preference for one protease over another. sinica.edu.tw For instance, substituting the P2 or P3 lysine (B10760008) with a non-charged or different basic amino acid could enhance selectivity for a specific member of the trypsin-like protease family while reducing its affinity for others.
Fluorophore Modification: The sensitivity of the assay depends on the photophysical properties of the 7-methoxy-4-nitroaniline (MNA) leaving group. A key strategy involves replacing MNA with alternative fluorophores that offer advantages like increased fluorescence quantum yield, a larger Stokes shift to reduce background noise, or emission wavelengths in the far-red or near-infrared spectrum to improve tissue penetration for in vivo imaging. nih.gov The design of probes based on precisely controlled intramolecular spirocyclization has emerged as a general strategy for creating highly sensitive, "off/on" fluorescent probes. acs.org
| Modification Strategy | Component Targeted | Specific Approach | Desired Outcome |
|---|---|---|---|
| Enhance Specificity | Peptide Sequence (P2-P4) | Substitute Lys or Val with other natural or unnatural amino acids. | Increased selectivity for a single target protease (e.g., plasmin vs. thrombin). nih.gov |
| Enhance Sensitivity | Fluorophore (MNA) | Replace MNA with a reporter group having a higher quantum yield (e.g., an ACC or rhodamine derivative). nih.govynu.edu.cn | Stronger fluorescence signal per cleavage event, allowing detection of lower enzyme concentrations. |
| Shift Emission Spectrum | Fluorophore (MNA) | Substitute MNA with a near-infrared (NIR) dye. | Reduced autofluorescence from biological samples and suitability for in vivo imaging. |
| Improve Solubility/Kinetics | N-terminal Cap (Z-group) | Replace the Benzyloxycarbonyl (Z) group with other protecting groups (e.g., Ac, Boc). | Modified aqueous solubility and potentially altered kinetic parameters (Km, kcat). |
Integration of this compound into Multiplexed Enzymatic Assays for Systems Biology Studies
A significant advancement in functional enzymology is the development of multiplexed assays that permit the simultaneous measurement of multiple enzyme activities in a single sample. scielo.br This approach is particularly valuable in systems biology, where it can provide a snapshot of the functional state of numerous interconnected pathways. This compound is well-suited for integration into such platforms.
The core principle of a multiplexed assay is the use of several distinct fluorogenic substrates in one well or reaction chamber. nih.gov To be effective, the signal from each substrate's cleavage must be distinguishable. This is typically achieved by pairing each peptide sequence with a unique fluorophore that has a different emission spectrum. scielo.br For example, this compound could be combined with a caspase-3 substrate linked to AFC (7-amino-4-trifluoromethylcoumarin) and a chymotrypsin (B1334515) substrate linked to a rhodamine derivative. By measuring the fluorescence intensity in three different wavelength channels, the activities of a trypsin-like protease, caspase-3, and chymotrypsin could be quantified simultaneously. Such assays reduce sample consumption, minimize pipetting errors, and increase throughput, making them ideal for screening compound libraries or analyzing precious clinical samples. nih.gov
| Target Enzyme Family | Example Substrate Peptide | Example Fluorophore | Distinct Emission Wavelength (Approx.) |
|---|---|---|---|
| Trypsin-like Proteases | Z-Val-Lys-Lys-Arg | MNA | ~440 nm |
| Caspases | Ac-DEVD | AFC | ~505 nm |
| Chymotrypsin-like Proteases | Suc-LLVY | AMC | ~460 nm |
| Elastases | MeOSuc-AAPV | AMC or other coumarin | ~460 nm scbt.com |
Note: Successful multiplexing requires fluorophores with minimal spectral overlap.
Applications in Quantitative Proteomics and Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technology that utilizes chemical probes to assess the functional state of enzymes directly within complex biological systems. wikipedia.org While classic ABPP probes form a stable, covalent bond with the active site of an enzyme, fluorogenic substrates like this compound represent a complementary "activity-based" approach focused on quantifying catalytic turnover. nih.gov
Instead of labeling the enzyme itself, the cleavage of this compound generates a product (the free MNA fluorophore) whose concentration is directly proportional to enzyme activity. This readout can be quantified not only by fluorescence but also by mass spectrometry, integrating it into quantitative proteomics workflows. By measuring the rate of appearance of the cleaved peptide fragment or the MNA reporter in a time-dependent manner using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can obtain a highly specific and quantitative measure of protease activity within a complex proteome.
This substrate-based approach offers a distinct advantage over traditional proteomics, which measures total protein abundance but provides no information about whether the protein is in its active, zymogen, or inhibitor-bound state. wikipedia.org By profiling enzymatic activity, these substrates provide a functional dimension to proteomic analysis, enabling a more accurate understanding of cellular signaling, disease progression, and the mechanism of action of therapeutic inhibitors.
| Feature | Substrate-Based Probes (e.g., this compound) | Covalent Activity-Based Probes (ABPP) |
|---|---|---|
| Mechanism of Action | Enzymatic cleavage and release of a reporter group. | Covalent, irreversible modification of the enzyme's active site. wikipedia.org |
| Primary Measurement | Rate of product formation (catalytic activity). | Amount of active, accessible enzyme. |
| Detection Method | Fluorescence, Absorbance, LC-MS of product. | Gel-based fluorescence scanning, Affinity pull-down followed by MS. nih.gov |
| Key Advantage | Provides a direct measure of enzymatic turnover and kinetics in real-time. | Enables identification and enrichment of the active enzyme itself for target discovery. |
Q & A
Q. How to address ethical and methodological challenges in transitioning this compound to human trials?
- Methodological Answer : Follow FDA/EMA frameworks for First-in-Human (FIH) studies. Prioritize non-animal methods (NAMs) like organ-on-chip or 3D bioprinted tissues for toxicity screening. Submit detailed CMC (Chemistry, Manufacturing, Controls) data emphasizing impurity profiles (<0.1% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
